molecular formula H6O3Sn3 B084061 Tritin trioxide CAS No. 12534-28-0

Tritin trioxide

Cat. No.: B084061
CAS No.: 12534-28-0
M. Wt: 410.2 g/mol
InChI Key: ZYQPHWQEEQIVQS-UHFFFAOYSA-N
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Description

Mineral Trioxide Aggregate (MTA) is a calcium silicate-based cement widely used in endodontics due to its superior biocompatibility, sealing ability, and bioactive properties. Composed primarily of tricalcium silicate, dicalcium silicate, and bismuth oxide (for radiopacity), MTA releases calcium ions when hydrated, which react with phosphate ions in physiological fluids to form hydroxyapatite—a critical factor in its sealing and regenerative capabilities . Studies demonstrate that MTA exhibits excellent marginal adaptation to dentin, antimicrobial activity, and low cytotoxicity, making it ideal for root-end fillings, pulp capping, and apexification . Its physicochemical properties, such as setting time, solubility, and porosity, can be modified by adjusting the water-to-powder ratio or incorporating additives like propylene glycol .

Properties

CAS No.

12534-28-0

Molecular Formula

H6O3Sn3

Molecular Weight

410.2 g/mol

IUPAC Name

1,3,5,2,4,6-trioxatristanninane

InChI

InChI=1S/3O.3Sn.6H

InChI Key

ZYQPHWQEEQIVQS-UHFFFAOYSA-N

SMILES

O1[SnH2]O[SnH2]O[SnH2]1

Canonical SMILES

O1[SnH2]O[SnH2]O[SnH2]1

Synonyms

Sn3O3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

MTA vs. Other Mineral Oxides (5MO and MTA Repair HP)

A comparative study evaluated MTA against Five Mineral Oxides (5MO) and MTA Repair HP, focusing on antibiofilm action, biocompatibility, and radiopacity:

Property MTA 5MO MTA Repair HP
Antibiofilm Activity Moderate Lower Higher
Biocompatibility High Moderate High
Radiopacity 7.1 mm Al equivalent 5.8 mm Al equivalent 8.3 mm Al equivalent

MTA Repair HP showed enhanced physical properties due to refined particle size and additives, while 5MO exhibited reduced bioactivity .

MTA vs. Arsenic Trioxide

Arsenic trioxide (As₂O₃) is a potent metalloid compound with contrasting applications and risks compared to MTA:

Property MTA Arsenic Trioxide
Primary Use Dental repair Cancer therapy, pesticides
Toxicity Low (biocompatible) High (genotoxic, carcinogenic)
Gene Interactions N/A Interacts with 500+ genes
Environmental Impact Negligible Persistent pollutant

MTA vs. Antimony Trioxide

Antimony trioxide (Sb₂O₃) is utilized in flame retardants and ceramics, differing significantly from MTA:

Property MTA Antimony Trioxide
Chemical Formula Ca₃SiO₅, Ca₂SiO₄ Sb₂O₃
Specific Gravity 3.1–3.3 2.65
Biomedical Role Tissue regeneration Industrial additive
Safety Concerns None Suspected carcinogen

Antimony trioxide’s inhalation risks and environmental persistence contrast with MTA’s medical safety profile .

MTA vs. Chromium Trioxide

Chromium trioxide (CrO₃) is a strong oxidizing agent used in metal plating and pigments:

Property MTA Chromium Trioxide
Physical State Powder (hydrated cement) Solid crystals
Applications Dental repair Electroplating, wood treatment
Health Risks Non-irritant Corrosive, carcinogenic

Chromium trioxide’s industrial utility is offset by its toxicity, requiring stringent handling protocols .

MTA vs. Dinitrogen Trioxide

Dinitrogen trioxide (N₂O₃), a reactive nitrogen compound, diverges from MTA in reactivity and applications:

Property MTA Dinitrogen Trioxide
State at Room Temp Solid Gas/liquid below -21°C
Chemical Stability High Low (decomposes readily)
Use Cases Biocompatible cement Chemical synthesis intermediate

N₂O₃’s instability limits its biomedical relevance compared to MTA’s durable applications .

Key Research Findings

  • MTA’s Bioactivity : Hydroxyapatite formation at the MTA-dentin interface enhances sealing and promotes periodontal ligament regeneration .
  • Arsenic Trioxide in Oncology : Despite efficacy in leukemia, its gene-modifying effects (e.g., 206 overlapping gene interactions with sodium arsenite) necessitate careful risk-benefit analysis .
  • Antimony Trioxide Safety : Chronic exposure linked to lung tumors in rodents, prompting regulatory scrutiny in consumer products .
  • MTA Modifications : Mixing MTA with 20% propylene glycol improves handling without compromising biocompatibility .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and cloning Tritin cDNA from plant sources?

  • Tritin cDNA isolation involves extracting RNA from wheat (e.g., Triticum aestivum L. cv. Kutluk-94), reverse-transcribing it into cDNA, and cloning into vectors like pGEM-T Easy for sequencing. PCR amplification with gene-specific primers followed by Sanger sequencing ensures accuracy. Bioinformatics tools (e.g., BLAST, Clustal Omega) validate sequence homology and conserved domains .

Q. What experimental protocols ensure reproducibility in characterizing Tritin’s structural properties?

  • Follow standardized protocols for SDS-PAGE, mass spectrometry, and circular dichroism to analyze molecular weight, purity, and secondary structure. Document experimental conditions (e.g., buffer pH, temperature) meticulously, as per guidelines for publishing in journals like the Beilstein Journal of Organic Chemistry (). For novel compounds, include NMR/X-ray crystallography data to confirm identity .

Q. How should researchers handle workplace safety when working with trioxide compounds like Antimony Trioxide?

  • Use PPE (gloves, lab coats, respirators) to avoid inhalation or skin contact. Follow OSHA 1910.132 guidelines for hazard assessment and training. Store compounds away from moisture and strong oxidizers to prevent reactive hazards ( ).

Advanced Research Questions

Q. How can researchers resolve discrepancies between in silico predictions of Tritin’s RNA N-glycosidase activity and experimental enzymatic assays?

  • Perform comparative analyses using site-directed mutagenesis of conserved residues (e.g., catalytic Tyr or Arg residues). Validate activity via in vitro assays (e.g., rRNA depurination) and cross-reference results with structural modeling tools like AlphaFold. Address variability by replicating experiments across multiple wheat cultivars .

Q. What strategies are effective in analyzing the carcinogenic risks of Antimony Trioxide in occupational settings?

  • Conduct longitudinal studies on exposed populations, measuring Sb₂O₃ levels in blood/urine and correlating with cancer incidence. Use mechanistic data (e.g., ROS generation, DNA damage assays) to support epidemiological findings. Adhere to NTP guidelines for carcinogen assessment ().

Q. How can phylogenetic analysis clarify Tritin’s evolutionary relationship with other ribosome-inactivating proteins (RIPs)?

  • Use MEGA or PhyML to construct maximum-likelihood trees from aligned sequences of RIPs (e.g., ricin, saporin). Include bootstrap analysis (>1000 replicates) to assess node confidence. Annotate conserved domains (e.g., Ricin-A) to infer functional divergence .

Q. What experimental designs mitigate confounding variables when studying Tritin’s gene expression under stress conditions?

  • Standardize growth conditions (light, temperature, soil pH) and use qRT-PCR with internal controls (e.g., actin). Include biological triplicates and apply ANOVA to assess statistical significance. For field studies, partner with agricultural institutions to ensure ecological validity .

Methodological Considerations

  • Data Contradiction Analysis : When bioinformatics tools conflict (e.g., domain predictions), use orthogonal methods like CRISPR knockouts or enzymatic inhibition assays to validate hypotheses .
  • Reproducibility : Archive raw data (e.g., sequencing reads, spectral outputs) in public repositories (e.g., GenBank, Zenodo) and adhere to FAIR principles .
  • Ethical Compliance : For toxic compounds like Antimony Trioxide, disclose risks in publications and comply with institutional review boards (IRBs) for occupational studies .

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